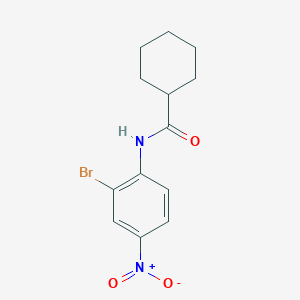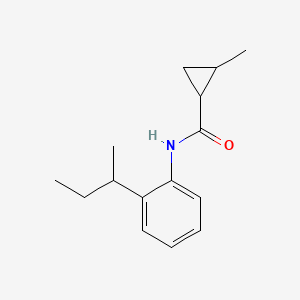![molecular formula C28H38N2O4 B4264120 N,N'-[1,3-cyclohexanediylbis(methylene)]bis[2-(3,4-dimethylphenoxy)acetamide]](/img/structure/B4264120.png)
N,N'-[1,3-cyclohexanediylbis(methylene)]bis[2-(3,4-dimethylphenoxy)acetamide]
Descripción general
Descripción
N,N'-[1,3-cyclohexanediylbis(methylene)]bis[2-(3,4-dimethylphenoxy)acetamide], commonly known as CDC25B inhibitor, is a chemical compound that has shown promising results in scientific research. This compound is mainly used as an inhibitor of CDC25B phosphatase, which plays an essential role in regulating cell division and proliferation. CDC25B inhibitor has been studied for its potential applications in cancer treatment and other related fields.
Mecanismo De Acción
CDC25B inhibitor exerts its anticancer effects by inhibiting the activity of CDC25B phosphatase, which is involved in the regulation of cell division and proliferation. CDC25B phosphatase dephosphorylates cyclin-dependent kinases (CDKs), which are essential for the initiation of cell division. Inhibition of CDC25B phosphatase leads to the accumulation of phosphorylated CDKs, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
CDC25B inhibitor has been shown to selectively inhibit the growth of cancer cells, without affecting normal cells. It induces cell cycle arrest at the G2/M phase and apoptosis, leading to the inhibition of cancer cell proliferation. Moreover, CDC25B inhibitor has been found to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and paclitaxel, by reducing their toxicity and enhancing their anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDC25B inhibitor has several advantages for lab experiments. It is a selective inhibitor of CDC25B phosphatase, which makes it a valuable tool for studying the role of CDC25B in cancer cell proliferation. Moreover, CDC25B inhibitor has been found to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy. However, CDC25B inhibitor has some limitations, such as its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
CDC25B inhibitor has shown promising results in scientific research, and several future directions can be explored to further investigate its potential applications in cancer treatment. Some of the future directions are:
1. Development of more potent and selective CDC25B inhibitors with improved solubility and bioavailability.
2. Investigation of the mechanism of action of CDC25B inhibitor in cancer cells and normal cells.
3. Evaluation of the efficacy of CDC25B inhibitor in combination with other chemotherapeutic agents in preclinical and clinical trials.
4. Exploration of the role of CDC25B inhibitor in other diseases, such as neurodegenerative disorders and autoimmune diseases.
5. Development of new drug delivery systems for CDC25B inhibitor to enhance its bioavailability and efficacy.
Conclusion
In conclusion, CDC25B inhibitor is a promising chemical compound that has shown potential applications in cancer treatment and other related fields. Its selective inhibition of CDC25B phosphatase has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell proliferation. CDC25B inhibitor has several advantages for lab experiments, and several future directions can be explored to further investigate its potential applications.
Aplicaciones Científicas De Investigación
CDC25B inhibitor has been extensively studied for its potential applications in cancer treatment. It has been found to selectively inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, CDC25B inhibitor has shown promising results in combination with other chemotherapeutic agents, enhancing their efficacy and reducing their toxicity.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[[3-[[[2-(3,4-dimethylphenoxy)acetyl]amino]methyl]cyclohexyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O4/c1-19-8-10-25(12-21(19)3)33-17-27(31)29-15-23-6-5-7-24(14-23)16-30-28(32)18-34-26-11-9-20(2)22(4)13-26/h8-13,23-24H,5-7,14-18H2,1-4H3,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAGUPZNRKDYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2CCCC(C2)CNC(=O)COC3=CC(=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(cyclohexane-1,3-diyldimethanediyl)bis[2-(3,4-dimethylphenoxy)acetamide] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4264045.png)
![isopropyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B4264049.png)
![2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B4264058.png)
![4-[2-(3-cyclohexylpropanoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4264064.png)
![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4264072.png)
![N-[3-(diethylamino)propyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B4264077.png)
![isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4264081.png)
![propyl 4-(4-sec-butylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4264087.png)
![1-[4-(benzyloxy)phenyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B4264088.png)
![1-[4-(benzyloxy)phenyl]-4-(5-chloro-2-nitrobenzoyl)piperazine](/img/structure/B4264094.png)

![N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4264105.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4264118.png)